molecular formula C9H16N4O5 B13828613 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one

Cat. No.: B13828613
M. Wt: 260.25 g/mol
InChI Key: OEVHIJQOVRAQOG-XVKVHKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N4-Aminocytidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .

Scientific Research Applications

N4-Aminocytidine has several scientific research applications:

Properties

Molecular Formula

C9H16N4O5

Molecular Weight

260.25 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1

InChI Key

OEVHIJQOVRAQOG-XVKVHKPRSA-N

Isomeric SMILES

C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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